molecular formula C8H7N3OS B1267650 1,3-Benzothiazole-2-carbohydrazide CAS No. 28891-34-1

1,3-Benzothiazole-2-carbohydrazide

Cat. No.: B1267650
CAS No.: 28891-34-1
M. Wt: 193.23 g/mol
InChI Key: GYADLBSESMQVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazole-2-carbohydrazide is an organic compound with the molecular formula C8H7N3OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. The distribution of this compound can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2-carbohydrazide can be synthesized through several synthetic pathways. One common method involves the reaction of benzothiazole-2-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Another method involves the cyclization of 2-aminobenzothiazole with hydrazine derivatives under acidic conditions. This reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reaction conditions and catalysts may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

1,3-Benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Due to its potential therapeutic properties, this compound is investigated as a lead compound in drug discovery and development. It has shown promise in preclinical studies for the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1,3-Benzothiazole-2-carbohydrazide can be compared with other similar compounds, such as:

    2-Aminobenzothiazole: This compound has a similar benzothiazole core but lacks the carbohydrazide group. It is used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole-2-carboxylic acid: This compound is a precursor in the synthesis of this compound. It is used in the production of dyes and pigments.

    2-Hydrazinobenzothiazole: This compound contains a hydrazine group instead of a carbohydrazide group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,3-benzothiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYADLBSESMQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183083
Record name 1,3-Benzothiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28891-34-1
Record name 1,3-Benzothiazole-2-carbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028891341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28891-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzothiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BENZOTHIAZOLE-2-CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44I3467G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ethyl benzo[d]thiazole-2-carboxylate (10 g, 48.25 mmol) in ethanol (200 mL) was added hydrazine (15.5 g, 482.5 mmol). The reaction mixture was stirred at RT for 30 min and concentrated under high vacuum to remove hydrazine. The resulting residue was triturated with ethanol (40 mL) to give benzo[d]thiazole-2-carbohydrazide (9.3 g, quant.) LRMS (M+H+) m/z 194.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzothiazole-2-carbohydrazide
Reactant of Route 2
1,3-Benzothiazole-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1,3-Benzothiazole-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1,3-Benzothiazole-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1,3-Benzothiazole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1,3-Benzothiazole-2-carbohydrazide
Customer
Q & A

Q1: What software was used to characterize the compound N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH), and what information did it provide?

A1: The research utilized Marvin Sketch 20.8 software to characterize PEBTH []. This software enabled researchers to draw the chemical structure, generate the IUPAC name and SMILES string, and determine various physicochemical properties of the molecule [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.